molecular formula C26H23ClN2O4 B10805407 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-methoxyphenyl)acetamide

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B10805407
M. Wt: 462.9 g/mol
InChI Key: QLSCHKJLWRATMX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-382299 involves the esterification of 3-pyridinecarboxylic acid with 5-bromo-2-(1H-indol-3-yl)-2-oxoethyl. The reaction conditions typically include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

WAY-382299 undergoes various chemical reactions, including:

Scientific Research Applications

WAY-382299 has a wide range of applications in scientific research:

Mechanism of Action

WAY-382299 exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By inhibiting these enzymes, it reduces the production of prostaglandins, which are involved in inflammation and pain signaling pathways . This mechanism makes it a potential candidate for the development of anti-inflammatory drugs.

Comparison with Similar Compounds

WAY-382299 can be compared with other cyclooxygenase inhibitors such as acetylsalicylic acid (aspirin) and ibuprofen. While all these compounds inhibit cyclooxygenase enzymes, WAY-382299 is unique due to its specific molecular structure, which may result in different pharmacokinetic and pharmacodynamic properties . Similar compounds include:

WAY-382299 stands out due to its potential effects on the lifespan of eukaryotic organisms, which is not a common feature among other cyclooxygenase inhibitors.

Properties

Molecular Formula

C26H23ClN2O4

Molecular Weight

462.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C26H23ClN2O4/c1-16-20(15-25(30)28-22-6-4-5-7-24(22)33-3)21-14-19(32-2)12-13-23(21)29(16)26(31)17-8-10-18(27)11-9-17/h4-14H,15H2,1-3H3,(H,28,30)

InChI Key

QLSCHKJLWRATMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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